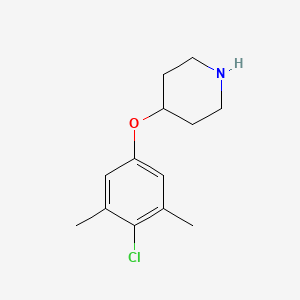
4-Methoxy-2-fluorobenzyl cyanide
説明
The compound 4-Methoxy-2-fluorobenzyl cyanide is a chemical that is not directly mentioned in the provided papers. However, related compounds and derivatives have been studied, which can offer insights into the properties and reactivity of similar structures. For instance, 4-methoxybenzyl groups have been utilized as protecting groups in the synthesis of oligoribonucleotides and peptides, indicating their stability and usefulness in organic synthesis . Additionally, the synthesis and structural analysis of compounds containing both 4-methoxy and 4-fluorobenzyl moieties have been reported, which could provide a basis for understanding the behavior of 4-Methoxy-2-fluorobenzyl cyanide .
Synthesis Analysis
The synthesis of related compounds, such as 4-hydroxybenzyl cyanide, has been achieved through dehydration reactions using specific catalysts, suggesting potential synthetic routes for 4-Methoxy-2-fluorobenzyl cyanide . Moreover, the use of 4-methoxybenzyl as a protecting group in oligoribonucleotide synthesis involves direct introduction to the 2'-hydroxyl group of adenosine, which could be analogous to the introduction of the cyanide group in the target compound .
Molecular Structure Analysis
Crystal structure analysis of compounds with similar moieties, such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl) derivatives, has been performed using techniques like X-ray diffraction, which reveals intermolecular interactions and supramolecular networks . These studies can provide a foundation for predicting the molecular structure and intermolecular interactions of 4-Methoxy-2-fluorobenzyl cyanide.
Chemical Reactions Analysis
The reactivity of the 4-methoxybenzyl group in different chemical environments has been explored. For example, it has been used as a protecting group for the sulfhydryl group of cysteine, which can be removed under certain conditions without causing racemization . This information could be relevant when considering the chemical reactions that 4-Methoxy-2-fluorobenzyl cyanide might undergo, especially in the context of deprotection or substitution reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Methoxy-2-fluorobenzyl cyanide are not directly reported, the properties of structurally related compounds can be inferred. For instance, the synthesis of 4-hydroxybenzyl cyanide and its characterization through melting point, IR, and NMR spectrometry provides a basis for understanding the potential properties of the target compound . Additionally, the stability of the 4-methoxybenzyl group under various conditions, as demonstrated in peptide synthesis, suggests that 4-Methoxy-2-fluorobenzyl cyanide may also exhibit stability under similar conditions .
科学的研究の応用
Chemosensors for Cyanide Detection
- Selective Cyanide Chemosensors : Research by Heying et al. (2015) developed compounds, including derivatives with a methoxy group, as anionic chromogenic chemosensors specifically responsive to cyanide. This study highlights the role of the methoxy group in enhancing sensitivity towards cyanide ions in solutions (Heying et al., 2015).
- Environmental and Biological Applications : Jothi et al. (2022) synthesized a sensor with a methoxy component for the detection of cyanide, emphasizing its utility in environmental water samples and living cells, thus demonstrating the relevance of methoxy derivatives in ecological and biological contexts (Jothi et al., 2022).
Synthesis and Structural Studies
- Synthesis of Oligoribonucleotides : Takaku and Kamaike (1982) reported the use of a 4-methoxybenzyl group in the synthesis of oligoribonucleotides, showcasing its utility in nucleic acid chemistry (Takaku & Kamaike, 1982).
- Fluorescent Chemosensor Design : Orrego-Hernández and Portilla (2017) developed a fluorescent probe with a methoxyphenyl component for cyanide detection, illustrating the application of methoxy derivatives in the design of sensitive chemical sensors (Orrego-Hernández & Portilla, 2017).
Cyanide Interaction Studies
- Metal Cyanide Reactions : Felstead et al. (1966) examined reactions between metal cyanides and polyfluorobenzenes, indicating the reactivity of methoxy groups in such contexts (Felstead et al., 1966).
- Molecular Docking for HBV Inhibition : Ivashchenko et al. (2019) conducted a study involving methoxybenzyl in the synthesis of a molecule with potential anti-HBV properties, highlighting the compound's relevance in medicinal chemistry (Ivashchenko et al., 2019).
Miscellaneous Applications
- Substituted Benzothiazoles as Sensors : Elsafy et al. (2018) synthesized methoxybenzothiazole derivatives for cyanide detection in aqueous media, further underscoring the utility of methoxy derivatives in sensor technologies (Elsafy et al., 2018).
- Fluorescence Enhancement in Cyanine Dyes : Altman et al. (2011) demonstrated that the conjugation of methoxy groups to cyanine dyes enhances their photostability, a key aspect in fluorescence applications (Altman et al., 2011).
Safety And Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .
特性
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPZYRPNHFQVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649945 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-fluorobenzyl cyanide | |
CAS RN |
749934-29-0 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)




